molecular formula C7H9ClO3S B2941590 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran CAS No. 2228429-38-5

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran

Cat. No. B2941590
CAS RN: 2228429-38-5
M. Wt: 208.66
InChI Key: JQPOAVPXNBJNGH-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)furfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved using continuous flow processing . Another method involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloroprop-1-ene .


Molecular Structure Analysis

The molecular structure of 5-Chloromethylfurfural consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .


Chemical Reactions Analysis

5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be used in the production of various other chemicals .


Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It has a molecular formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structural similarities or derivatives of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran. For instance, the synthesis and characterization of 2-chloroethyl(methylsulfonyl)methanesulfonate, a related compound, have been extensively studied. The structural and vibrational properties, alongside its biological activity, have been explored using experimental and theoretical methodologies, including X-ray diffraction and DFT methods. This compound shows potential in biofilm formation and quorum sensing (QS) activity research, highlighting its relevance in microbiological studies (Galván et al., 2018).

Antibacterial Activity

Sulfonamide derivatives and their metal complexes, including those synthesized from methanesulfonic acid hydrazide, have demonstrated antibacterial activity against a range of gram-positive and gram-negative bacteria. These findings underscore the potential of sulfonamide-based compounds, related to 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran, in developing new antibacterial agents (Özdemir et al., 2009).

Microbial Metabolism

The microbial metabolism of methanesulfonic acid, a core component in the structure of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran, highlights its role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source, emphasizing its environmental significance and potential applications in bioremediation and ecological studies (Kelly & Murrell, 1999).

Catalytic Applications

The catalytic dimerization of bio-based 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl)methane using solid acidic nanohybrids illustrates the application of furan derivatives in renewable energy and material science. This research offers insights into developing sustainable catalysts and processes for biomass conversion, which is directly related to the chemical family of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran (Jin et al., 2020).

Safety and Hazards

5-Chloromethylfurfural can absorb through gloves and stain the skin a dark brown black color . It should be handled with caution . Other safety data sheets suggest avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Future Directions

There is a growing interest in the synthesis of 5-Chloromethylfurfural as a novel building block of similar molecular structure to that of 5-hydroxymethylfurfural (HMF) . It has superior thermal and hydrolytic stability, which simplifies its isolation and purification from the aqueous (or polar) reaction media . The presence of chlorine as a better leaving group in synthesis has given rise to several interesting products to be obtained therefrom .

properties

IUPAC Name

5-(chloromethyl)-2-methyl-3-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOAVPXNBJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran

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